molecular formula C20H18N2O4 B2652690 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide CAS No. 1105244-70-9

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide

Cat. No.: B2652690
CAS No.: 1105244-70-9
M. Wt: 350.374
InChI Key: HEERAPSOJBGYSO-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a phenethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the isoxazole ring: This involves the reaction of hydroxylamine with a β-keto ester to form the isoxazole ring.

    Coupling of the benzo[d][1,3]dioxole and isoxazole moieties: This step often utilizes a palladium-catalyzed cross-coupling reaction.

    Attachment of the phenethylacetamide group: This final step can be accomplished through an amide coupling reaction using standard peptide synthesis techniques.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The phenethylacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.

    Reduction: Isoxazolines from the reduction of the isoxazole ring.

    Substitution: Various substituted phenethylacetamides depending on the nucleophile used.

Scientific Research Applications

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. It has been shown to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a phenethylacetamide group, which together contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-20(21-9-8-14-4-2-1-3-5-14)12-16-11-18(26-22-16)15-6-7-17-19(10-15)25-13-24-17/h1-7,10-11H,8-9,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEERAPSOJBGYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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